N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

カタログ番号 B2800378

CAS番号:

888426-13-9

分子量: 449.41

InChIキー: YQKLMAWLLSRFBB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

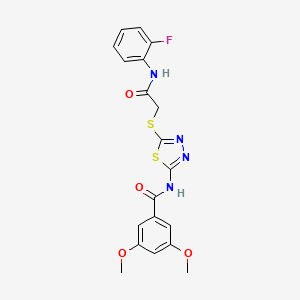

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the amide could be formed via a reaction between a carboxylic acid and an amine . The thioether could be synthesized through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple functional groups and a cyclic structure suggests that it may have a rigid, three-dimensional shape. This could have implications for its physical properties and its interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The thioether group could potentially undergo oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make it more soluble in polar solvents .科学的研究の応用

- Hexamethylmelamine (HMM) , a derivative of this compound, exhibits antitumor properties. It is used clinically to treat lung, breast, and ovarian cancers .

- Hydroxymethylpentamethylmelamine (HMPMM) , the hydroxylated metabolite of HMM, is also relevant in cancer treatment .

- Certain 1,3,5-triazines, including those structurally related to our compound, display aromatase inhibitory activity .

- The compound N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide (let’s call it “Compound 6”) has potential as a siderophore-mediated drug .

- Compound 8 shows activity against LTC4, which has protective effects on gastric lesions induced by HCl and ethanol .

Antitumor Properties

Aromatase Inhibition

Siderophore-Mediated Drug Potential

Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism

Leukotriene C4 (LTC4) Antagonism

Anti-Protozoan Activity

作用機序

Safety and Hazards

将来の方向性

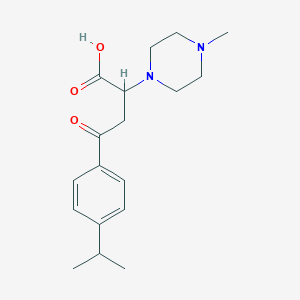

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-bromo-3-fluoroaniline to form the intermediate, which is then reacted with ethyl 2-bromo-3-fluoropropionate to form the key intermediate. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-bromo-3-fluoroaniline", "ethyl 2-bromo-3-fluoropropionate", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: 4-amino-2-thiouracil is reacted with 2-bromo-3-fluoroaniline in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: The intermediate is then reacted with ethyl 2-bromo-3-fluoropropionate in the presence of a base such as potassium carbonate to form the key intermediate.", "Step 3: The key intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.", "Step 4: The final product is purified by column chromatography to obtain the pure compound." ] } | |

CAS番号 |

888426-13-9 |

製品名 |

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |

分子式 |

C19H14F3N5O3S |

分子量 |

449.41 |

IUPAC名 |

N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C19H14F3N5O3S/c20-10-2-1-3-11(7-10)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-4-5-12(21)13(22)6-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |

InChIキー |

YQKLMAWLLSRFBB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)

![tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2800316.png)

![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2800318.png)